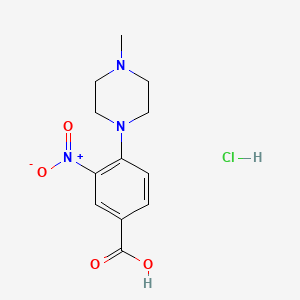
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride is an organic compound with the molecular formula C9H11ClN2O4. It is a derivative of benzoic acid, where the aromatic ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride typically involves the nitration of 4-(Dimethylamino)benzoic acid. The nitration process introduces a nitro group at the 3-position of the aromatic ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to ensure it meets the required specifications for further use.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, or amines.
Catalysts: Sulfuric acid, hydrochloric acid, or other strong acids for esterification reactions.
Major Products
Reduction: 4-(Dimethylamino)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: 4-(Dimethylamino)-3-nitrobenzoate esters.
Scientific Research Applications
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of substituted benzoic acids and related compounds.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and dimethylamino groups can participate in various interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the dimethylamino group, affecting its solubility and reactivity.
4-Aminobenzoic acid: Similar structure but with an amino group instead of a dimethylamino group, leading to different chemical properties.
Uniqueness
4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and solubility properties. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
4-(dimethylamino)-3-nitrobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-10(2)7-4-3-6(9(12)13)5-8(7)11(14)15;/h3-5H,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWVQKAYWFWKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-(5-Chloro-2-methoxyphenyl)-2,5-dioxo-4-phenylsulfanylpyrrol-3-yl]amino]benzoic acid](/img/structure/B7751103.png)



![2-[[2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid](/img/structure/B7751129.png)
![3-[(4-propan-2-ylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7751161.png)

![1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride](/img/structure/B7751173.png)


![3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol](/img/structure/B7751193.png)

![3-amino-6-methyl-N-(2-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7751210.png)
![3-amino-N-(2-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7751211.png)
